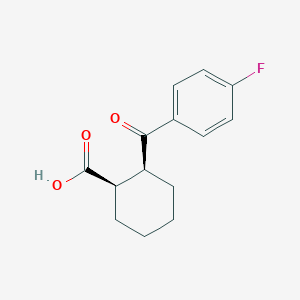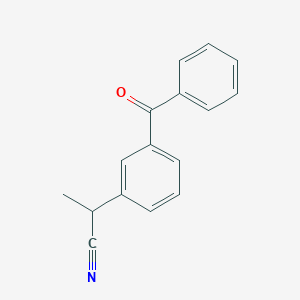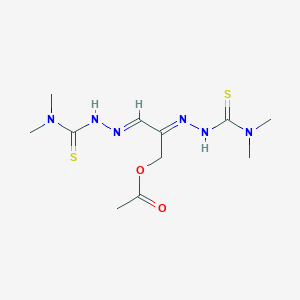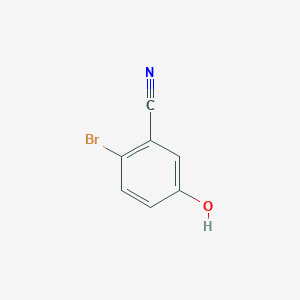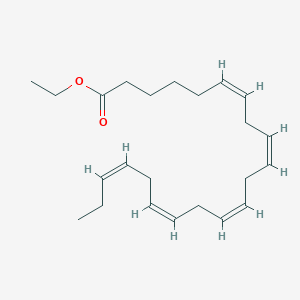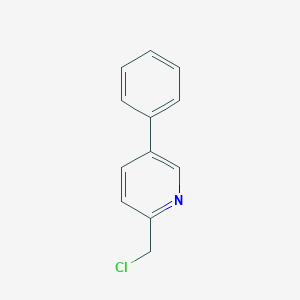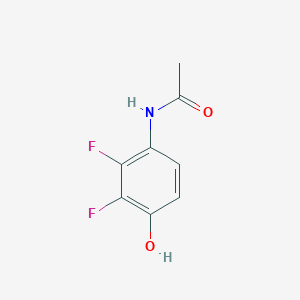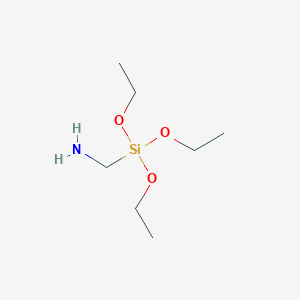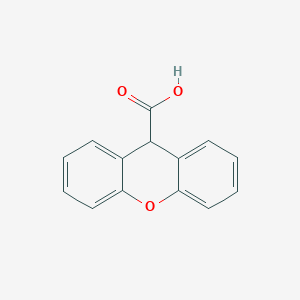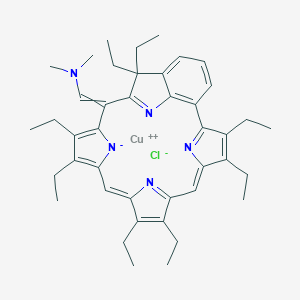
14,15-Dehydro Budesonide
Vue d'ensemble
Description
14,15-Dehydro Budesonide, also known as 16α,17-[(1RS)-Butylidenebis(oxy)]-11β,21-dihydroxypregna-1,4,14-triene-3,20-dione, is a glucocorticoid . It has a molecular formula of C25H32O6 and a molecular weight of 428.518 .
Synthesis Analysis
14,15-Dehydro Budesonide Acetate is an intermediate in the synthesis of 14,15-Dehydro Budesonide . A new cost-effective continuous flow process for the synthesis of budesonide, which belongs to the class of 16,17 acetals of pregnane core, has been discussed in research findings . Flow reactor parameters such as flow rate, temperature, residence time, solution volumes, anti-solvents, and reactor frequency are subjected to investigation on the preparation of the molar ratio of budesonide epimers .
Molecular Structure Analysis
14,15-Dehydro Budesonide contains a total of 67 bonds; 35 non-H bonds, 5 multiple bonds, 4 rotatable bonds, 5 double bonds, 2 five-membered rings, 3 six-membered rings, 1 eight-membered ring, 1 nine-membered ring, 2 ten-membered rings, 1 twelve-membered ring, 2 ketones (aliphatic), 2 hydroxyl groups, 1 primary alcohol .
Physical And Chemical Properties Analysis
14,15-Dehydro Budesonide has a molecular formula of C25H32O6 and a molecular weight of 428.52 . More detailed physical and chemical properties are not available in the search results.
Applications De Recherche Scientifique
Pancreatic Cancer Treatment
Recent studies have shown that “14,15-Dehydro Budesonide” can have a significant impact on pancreatic cancer cells. In a 3D environment, which closely mimics the human body, low nanomolar concentrations of the compound were found to reduce cell proliferation in a glucocorticoid receptor-dependent manner. This suggests a potential application of “14,15-Dehydro Budesonide” in treating pancreatic ductal adenocarcinoma (PDAC), particularly due to its ability to reprogram energy metabolism and induce metabolic changes like increased mitochondrial oxidative phosphorylation .
IgA Nephropathy Management
In the context of kidney diseases, “14,15-Dehydro Budesonide” has been evaluated for its efficacy in treating IgA Nephropathy, a common primary glomerular disease. A study demonstrated that treatment with the compound led to a significant reduction in proteinuria and preservation of renal function over 36 months. This indicates its potential as a therapeutic agent in managing patients with IgA Nephropathy at high risk of progression .
Chemical Synthesis and Industrial Scale-up
The compound’s synthesis process is of interest for chemical research, particularly in developing continuous flow processes for industrial-scale production. This has implications for the pharmaceutical industry, where efficient synthesis methods can lead to cost-effective production of medications .
Safety and Hazards
The safety data sheet for 14,15-Dehydro Budesonide advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mécanisme D'action
Target of Action
14,15-Dehydro Budesonide, also known as Budesonide 14-ene, is a glucocorticoid . Glucocorticoids are a class of corticosteroids that bind to the glucocorticoid receptor, which is present in almost every vertebrate animal cell. The primary targets of 14,15-Dehydro Budesonide are the glucocorticoid receptors in the cells of the lungs and intestines . These receptors play a crucial role in regulating inflammation in the body.
Mode of Action
14,15-Dehydro Budesonide interacts with its targets by binding to the glucocorticoid receptors. This binding results in the depression of the activity of endogenous chemical mediators of inflammation, such as kinins and prostaglandins . This interaction reduces inflammation, which is beneficial in the treatment of conditions like asthma, COPD, Crohn’s disease, and ulcerative colitis .
Pharmacokinetics
The pharmacokinetics of 14,15-Dehydro Budesonide involves its absorption, distribution, metabolism, and excretion (ADME). Budesonide has a wide therapeutic index, as dosing varies highly from patient to patient . It is metabolized in the liver via the CYP3A4 enzyme to two metabolites, both of which are less than 1% as active as the parent compound . The elimination half-life of budesonide is approximately 2 to 3.6 hours . These properties impact the bioavailability of the drug and its therapeutic effects.
Result of Action
The molecular and cellular effects of 14,15-Dehydro Budesonide’s action primarily involve the reduction of inflammation in the body. By depressing the activity of endogenous chemical mediators of inflammation, 14,15-Dehydro Budesonide helps to alleviate symptoms of inflammatory conditions like asthma, COPD, Crohn’s disease, and ulcerative colitis .
Action Environment
The action, efficacy, and stability of 14,15-Dehydro Budesonide can be influenced by various environmental factors. For instance, dust formation should be avoided, and contact with skin and eyes should be minimized. It is also recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition when handling this compound
Propriétés
IUPAC Name |
(1R,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-11,16,18,20-22,26,28H,4-7,12-13H2,1-3H3/t16-,18-,20+,21?,22+,23-,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZXYZGZQZYDLA-BQKXZEBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2C=C3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1O[C@@H]2C=C3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514461 | |
| Record name | (4bS,5S,6aS,6bS,9aR,10bR)-5-Hydroxy-6b-(hydroxyacetyl)-4a,6a-dimethyl-8-propyl-4a,4b,5,6,6a,6b,9a,10b,11,12-decahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14,15-Dehydro Budesonide | |
CAS RN |
131918-64-4 | |
| Record name | 14,15-Dehydrobudesonide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131918644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4bS,5S,6aS,6bS,9aR,10bR)-5-Hydroxy-6b-(hydroxyacetyl)-4a,6a-dimethyl-8-propyl-4a,4b,5,6,6a,6b,9a,10b,11,12-decahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14,15-DEHYDROBUDESONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGU7BPL6BD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



